Bienvenue dans la boutique en ligne BenchChem!

N-ethyl-3,4-dimethyl-N-phenylbenzamide

Phenylethanolamine N-Methyltransferase PNMT Enzyme Inhibition

This N-ethyl-3,4-dimethyl-N-phenylbenzamide (CAS 333348-46-2) is a uniquely substituted benzamide featuring a 3,4-dimethyl benzoyl ring and N-ethyl, N-phenyl amide groups. Unlike simpler analogs, its precise steric and electronic profile produces a defined, weak PNMT inhibitory activity (Ki=1.11 mM), making it an essential low-potency reference standard for calibrating enzyme assays and validating screening sensitivity. Its predicted LogP of ~3.2-3.7 positions it as a reliable control for membrane permeability and solubility protocols. Researchers leverage this scaffold as a versatile intermediate for kinase, GPCR, and antiparasitic drug discovery campaigns.

Molecular Formula C17H19NO
Molecular Weight 253.34 g/mol
Cat. No. B335452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-ethyl-3,4-dimethyl-N-phenylbenzamide
Molecular FormulaC17H19NO
Molecular Weight253.34 g/mol
Structural Identifiers
SMILESCCN(C1=CC=CC=C1)C(=O)C2=CC(=C(C=C2)C)C
InChIInChI=1S/C17H19NO/c1-4-18(16-8-6-5-7-9-16)17(19)15-11-10-13(2)14(3)12-15/h5-12H,4H2,1-3H3
InChIKeyGPEPZAHUJXGHHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procuring N-ethyl-3,4-dimethyl-N-phenylbenzamide: Class Definition and Baseline for Comparative Selection


N-ethyl-3,4-dimethyl-N-phenylbenzamide (C17H19NO, MW 253.34 g/mol) is a substituted benzamide featuring a benzamide core with 3,4-dimethyl substitution on the benzoyl ring and N-ethyl and N-phenyl substituents on the amide nitrogen. This N-phenylbenzamide scaffold is recognized in medicinal chemistry as a privileged structure for developing biologically active molecules across diverse therapeutic areas . The compound contains no hydrogen bond donors and one hydrogen bond acceptor, with a calculated topological polar surface area (TPSA) of approximately 20–30 Ų, indicative of moderate to high membrane permeability potential . Its structural features—particularly the 3,4-dimethyl pattern and N-ethyl,N-phenyl substitution—create a distinct physicochemical and steric profile that differentiates it from simpler analogs such as N-phenylbenzamide, N-ethyl-N-phenylbenzamide, and N-phenyl-3,4-dimethylbenzamide .

Why N-ethyl-3,4-dimethyl-N-phenylbenzamide Cannot Be Replaced by Generic In-Class Analogs


Compounds within the N-phenylbenzamide class exhibit steep structure-activity relationships (SAR) wherein modest changes to the substitution pattern produce substantial variations in biological target engagement, physicochemical properties, and functional outcomes. Substituent identity, position, and bulk directly modulate lipophilicity (cLogP), molecular conformation, and intermolecular interactions [1]. For example, in antischistosomal N-phenylbenzamide series, the most potent analog (compound 9, EC50 = 80 nM) carried a cLogP of 5.3, a high lipophilicity value that raises potential pharmacokinetic concerns—highlighting that even structurally similar compounds cannot be interchanged without altering both potency and drug-like property profiles [2]. The combination of 3,4-dimethyl substitution on the benzoyl ring plus N-ethyl,N-phenyl substitution on the amide nitrogen creates a unique steric and electronic environment distinct from analogs bearing only N-phenyl, only N-ethyl, or only 3,4-dimethyl groups. Consequently, substituting a close analog without rigorous validation risks invalidating established assay performance, SAR models, and reproducibility of downstream experiments.

Quantitative Evidence Guide for Differentiating N-ethyl-3,4-dimethyl-N-phenylbenzamide from Closest Analogs


Target Selectivity: PNMT Inhibitory Activity Relative to Unsubstituted Core Scaffold

N-ethyl-3,4-dimethyl-N-phenylbenzamide demonstrates measurable but weak inhibitory activity against phenylethanolamine N-methyltransferase (PNMT), with a Ki of 1.11 × 10⁶ nM (1.11 mM) [1]. By contrast, the simpler unsubstituted N-phenylbenzamide scaffold (benzoylaniline) displays no reported PNMT inhibitory activity in available binding databases. This differential activity profile—though the potency is low—provides a baseline for establishing SAR trends within this chemotype and for calibrating screening assays where PNMT inhibition is a relevant control parameter.

Phenylethanolamine N-Methyltransferase PNMT Enzyme Inhibition

Physicochemical Differentiation: Predicted Lipophilicity (LogP) Versus Closest Analogs

The predicted lipophilicity of N-ethyl-3,4-dimethyl-N-phenylbenzamide can be inferred through comparative analysis of its structural analogs. N-ethyl-N-phenylbenzamide (lacking the 3,4-dimethyl groups) exhibits a measured LogP of 2.66 [1]. N-phenylbenzamide (unsubstituted) displays LogP of 3.01 . The addition of two methyl groups on the benzoyl ring in N-ethyl-3,4-dimethyl-N-phenylbenzamide is expected to increase LogP by approximately 0.5–1.0 units (estimated LogP ≈ 3.2–3.7) based on established Hansch fragment addition principles [2]. This incremental increase in lipophilicity has direct implications for membrane permeability, protein binding, and solubility in biological assay systems.

Lipophilicity LogP Physicochemical Properties

Structural Basis for Differentiation: Substituent-Driven Effects on Biological Activity

SAR studies across multiple N-phenylbenzamide chemotypes reveal that substituent identity, position, and steric bulk dramatically modulate potency against diverse biological targets. In N-phenylbenzamide estrogen receptor ligand series, bulky N-substituents (e.g., CF₃) conferred significantly higher binding affinity compared to unsubstituted analogs [1]. In antischistosomal N-phenylbenzamide series, the most potent compound (9, EC50 = 80 nM) was 14.5- to 20.5-fold more potent than the current lead series (EC50 = 1.16–1.64 μM), driven entirely by specific substitution patterns [2]. In substituted benzamide derivatives evaluated for enzyme inhibition, methyl substitution position altered IC50 by up to 17-fold (2-Me: 8.7 ± 0.7 μM; 4-OMe: 149 ± 43 μM) [3]. The 3,4-dimethyl and N-ethyl,N-phenyl substitution pattern in the target compound represents a specific, defined chemical space that cannot be approximated by generic analogs.

Structure-Activity Relationship SAR N-phenylbenzamide

PNMT Inhibition as a Negative Selectivity Control Versus High-Potency N-Phenylbenzamide Derivatives

While N-ethyl-3,4-dimethyl-N-phenylbenzamide exhibits weak PNMT inhibitory activity (Ki = 1.11 × 10⁶ nM), structurally distinct N-phenylbenzamide derivatives achieve nanomolar potency against alternative targets. For instance, mitochondrial permeability transition pore (PTP) inhibitor compound 4 displays EC50 = 280 nM [1], while antischistosomal compound 9 achieves EC50 = 80 nM [2]. This 10⁴- to 10⁷-fold difference in potency across different targets demonstrates that the specific substitution pattern of N-ethyl-3,4-dimethyl-N-phenylbenzamide confers a distinct target selectivity profile—low PNMT activity coupled with unexplored or unreported activity at other targets. This property renders it suitable as a selectivity control compound in target profiling campaigns.

PNMT Selectivity Negative Control

Optimal Application Scenarios for N-ethyl-3,4-dimethyl-N-phenylbenzamide in Research and Industrial Settings


PNMT Assay Calibration and SAR Baseline Studies

Given its measurable but weak PNMT inhibitory activity (Ki = 1.11 × 10⁶ nM), this compound serves as a low-potency reference standard for calibrating PNMT enzyme inhibition assays [1]. It can be employed as a benchmark to establish detection thresholds, validate assay sensitivity, and compare the relative potency of novel PNMT inhibitors derived from N-phenylbenzamide scaffolds. Its defined activity level provides a reproducible control point for SAR studies exploring the impact of benzoyl ring substitution on PNMT engagement.

Lipophilicity-Dependent Assay Optimization

With a predicted LogP of approximately 3.2–3.7 (intermediate between N-ethyl-N-phenylbenzamide at LogP = 2.66 and more lipophilic N-phenylbenzamide derivatives), this compound is well-suited for optimizing membrane permeability assays and solubility protocols [2]. Its lipophilicity profile allows researchers to evaluate compound behavior in Caco-2 permeability models, PAMPA assays, or logD measurements, providing a consistent reference for comparative physicochemical profiling within N-phenylbenzamide series [3].

Selectivity Profiling in N-Phenylbenzamide Target Panels

The compound's weak PNMT activity (Ki = 1.11 mM) contrasts sharply with nanomolar-potency N-phenylbenzamide derivatives such as antischistosomal compound 9 (EC50 = 80 nM) and PTP inhibitor compound 4 (EC50 = 280 nM) [4][5]. This differential activity profile makes it a valuable selectivity control for target profiling panels that include PNMT alongside other enzymes or receptors modulated by N-phenylbenzamide chemotypes. Its inclusion helps distinguish target-specific from off-target effects and validates assay specificity in high-throughput screening campaigns.

Scaffold Diversification and MedChem Building Block

As a substituted N-phenylbenzamide bearing both 3,4-dimethyl groups on the benzoyl ring and N-ethyl,N-phenyl substitution on the amide nitrogen, this compound functions as a versatile synthetic intermediate for further diversification . The 3,4-dimethylbenzamide core has documented analgesic activity [6], while the N-ethyl,N-phenyl substitution pattern provides a handle for subsequent functionalization via amide coupling, N-dealkylation, or electrophilic aromatic substitution. Researchers engaged in medicinal chemistry campaigns targeting kinase inhibition, GPCR modulation, or antiparasitic activity may employ this compound as a starting scaffold for SAR expansion.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-ethyl-3,4-dimethyl-N-phenylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.